molecular formula C14H16ClN3O B3005254 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone CAS No. 349671-90-5

2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone

Cat. No.: B3005254
CAS No.: 349671-90-5
M. Wt: 277.75
InChI Key: NXHQWFHWQVPVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which consists of a pyrrole ring fused to benzene, and a piperazine ring, making it a unique structure with potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone typically involves the reaction of 4-(1H-indol-4-yl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation Reactions: Formation of oxidized indole derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-4-(1H-indol-3-yl)piperazine
  • 2-Chloro-1-(1H-indol-3-yl)ethanone
  • 4-(1H-Indol-3-yl)piperazine

Uniqueness

2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone is unique due to its specific combination of an indole moiety and a piperazine ring. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13-3-1-2-12-11(13)4-5-16-12/h1-5,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHQWFHWQVPVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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